molecular formula C10H7F3N2O B11881862 7-methyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one CAS No. 56098-08-9

7-methyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one

Cat. No.: B11881862
CAS No.: 56098-08-9
M. Wt: 228.17 g/mol
InChI Key: QSJQEZVVJCALFU-UHFFFAOYSA-N
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Description

7-methyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds.

Scientific Research Applications

7-methyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific targets, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one is unique due to its naphthyridine core, which imparts distinct chemical and biological properties compared to other trifluoromethyl-containing compounds.

Properties

CAS No.

56098-08-9

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

7-methyl-5-(trifluoromethyl)-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C10H7F3N2O/c1-5-4-7(10(11,12)13)6-2-3-8(16)15-9(6)14-5/h2-4H,1H3,(H,14,15,16)

InChI Key

QSJQEZVVJCALFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=O)NC2=N1)C(F)(F)F

Origin of Product

United States

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